![molecular formula C13H11FN2O2S B2424955 N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide CAS No. 118795-05-4](/img/structure/B2424955.png)
N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
The structural and nonlinear optical properties of N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide (FPMBH) have been studied extensively . Schiff base materials like FPMBH are essential for nonlinear optical (NLO) applications. These properties are crucial for devices such as solar energy collectors, optoelectronic devices, and clean energy systems. FPMBH’s tunable stereo-electronic structure makes it a promising candidate for NLO materials.
Crystal Growth and Frequency Conversion
Another related compound, ((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN), has been grown as an organic single crystal for efficient NLO applications . E4FMN demonstrates potential for frequency conversion, optical limiting, and optoelectronic devices. Its crystal structure and growth behavior are essential for understanding its optical properties.
Antimicrobial and Antitubercular Activities
Benzohydrazide derivatives, including compounds like FPMBH, have shown antimicrobial and antitubercular activities . These derivatives are potential inhibitors of prostate cancer and exhibit promising biological effects. Investigating their mechanisms of action and interactions with microbial targets is crucial for drug development.
Gas Adsorption and Storage
Schiff base compounds have been explored for gas adsorption and storage applications . Understanding FPMBH’s interaction with gases, such as hydrogen or carbon dioxide, can contribute to the development of efficient gas storage materials. These materials are essential for clean energy and environmental applications.
Molecular Electrostatic Potential (MEP) Analysis
FPMBH’s MEP analysis provides insights into its reactivity features . By studying the charge distribution within the molecule, researchers can predict its chemical behavior. MEP analysis helps identify potential sites for chemical reactions, making it valuable for drug design and catalysis studies.
Third-Order Nonlinear Optical Studies
Z-scan experiments have been conducted to investigate FPMBH’s third-order NLO properties . These studies reveal how the compound responds to intense laser light. Understanding its nonlinear behavior is crucial for designing optical limiters and other NLO devices.
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVGIEFVBJSSOA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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